molecular formula C14H14ClN3O2S B2899525 N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE CAS No. 905665-72-7

N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B2899525
CAS No.: 905665-72-7
M. Wt: 323.8
InChI Key: XKKFPPBWXJAFLG-UHFFFAOYSA-N
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Description

N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE is a complex organic compound that features a chlorophenyl group, a pyrimidinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves a multi-step process. One common method involves the condensation of 2-chlorobenzylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 6-methyl-2-thiouracil under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidinyl moiety can be reduced to form alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(6-methyl-2-oxo-1H-pyrimidin-4-yl)acetamide
  • N-(2-chlorophenyl)-2-(6-methyl-2-oxo-1H-pyrimidin-4-yl)thioacetamide

Uniqueness

N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE is unique due to the presence of both the chlorophenyl and pyrimidinyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-9-6-13(18-14(20)17-9)21-8-12(19)16-7-10-4-2-3-5-11(10)15/h2-6H,7-8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKFPPBWXJAFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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